

Core Compound Identification and Chemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
Compound Name: 6,11-dihydroxytetracene-5,12-dione
Cat. No.: B162302

6,11-Dihydroxy-5,12-naphthacenedione, registered under CAS number 1785-52-0, is a polycyclic aromatic hydrocarbon with a quinone structure.[\[1\]](#)[\[2\]](#) It is a valuable precursor in the synthesis of advanced materials and complex molecules.[\[3\]](#)

Table 1: Physicochemical Properties of 6,11-Dihydroxy-5,12-naphthacenedione

Property	Value
CAS Number	1785-52-0
Molecular Formula	C ₁₈ H ₁₀ O ₄
Molecular Weight	290.27 g/mol
Appearance	Solid
Melting Point	350-351 °C
Boiling Point (Predicted)	552.9±45.0 °C
Density (Predicted)	1.527±0.06 g/cm ³
pKa (Predicted)	7.84±0.20
Synonyms	6,11-dihydroxytetracene-5,12-dione, 6,11-Dihydroxynaphthacenequinone

The Role in Advanced Synthesis: A Mechanistic Perspective

The utility of 6,11-Dihydroxy-5,12-naphthacenedione in organic and organometallic synthesis stems from its unique electronic and structural characteristics. It can be deprotonated to act as chelating ligands for metal ions. This dual functionality allows for its application in a variety of synthetic transformations.

Precursor to Tetracene Derivatives

A primary application of this compound is in the synthesis of functionalized tetracene derivatives.[\[3\]](#) For instance, it has been utilized in the preparation of various functionalized tetracene derivatives and potential applications in organic electronics.[\[3\]](#) The dihydroxy-naphthacenedione core provides a robust scaffold that can be chemically modified.

Ligand in Supramolecular and Organometallic Chemistry

The hydroxyl groups of 6,11-Dihydroxy-5,12-naphthacenedione can be deprotonated to form a bidentate ligand capable of coordinating with various metal ions.

- Supramolecular Coordination Complexes (SCCs): It serves as a ligand for the construction of SCCs.[\[1\]](#)[\[3\]](#)
- Dirhenium(I) Macrocycles: The compound has been used to create self-assembled, chair-shaped dirhenium(I) macrocyclic compounds.[\[3\]](#)
- Organometallic Molecular Boxes: It is a key component in the synthesis of half-sandwich Iridium and Rhodium-based organometallic molecular boxes.

The rigid nature of the ligand enforces specific geometries in the resulting metal complexes, making it a valuable tool for the rational design of functional materials.

Experimental Protocols: A Self-Validating Approach

The following section outlines a generalized workflow for the utilization of 6,11-Dihydroxy-5,12-naphthacenedione in the synthesis of a metal-ligand complex. This protocol is designed to be reproducible.

General Workflow for Synthesis of a Supramolecular Coordination Complex

Caption: Generalized workflow for the synthesis and characterization of a supramolecular coordination complex.

Step-by-Step Methodology:

- Reactant Preparation: Accurately weigh 6,11-Dihydroxy-5,12-naphthacenedione and the chosen metal salt in stoichiometric amounts. Causality: Precise weighing ensures the formation of the desired products.
- Solvent Degassing: Degas the appropriate solvent (e.g., methanol, acetonitrile) by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Causality: Degassing removes air bubbles and moisture from the solvent, which can interfere with the reaction.
- Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 6,11-Dihydroxy-5,12-naphthacenedione in the degassed solvent. Add the metal salt slowly to the solution. Causality: Slow addition of the metal salt can help control the reaction rate and improve the crystallinity of the final product.
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Stop the reaction at the endpoint, preventing the formation of degradation products due to prolonged reaction times.
- Product Isolation: Upon completion, cool the reaction mixture to induce precipitation. Isolate the solid product by filtration. If no precipitate forms, re-dissolve the reaction mixture and re-precipitate. Causality: The isolation method is chosen based on the solubility of the product. Cooling increases the yield of crystalline products.
- Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography. Causality: Purification is essential for the integrity of subsequent characterization and application studies.
- Spectroscopic Analysis: Characterize the purified complex using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis. Causality: These analyses provide detailed information about the chemical structure, bonding, and electronic properties of the synthesized complex.
- Structural Determination: For unambiguous structure elucidation, grow single crystals of the complex and perform X-ray crystallographic analysis. Causality: X-ray crystallography provides the precise atomic coordinates and connectivity of the atoms in the complex.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 6,11-Dihydroxy-5,12-naphthacenedione is classified with the following hazard statements:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Table 2: GHS Hazard Information

GHS Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H315, H319, H335

Personal Protective Equipment (PPE) and Handling:

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[\[7\]](#)[\[8\]](#)
- Eye Protection: Wear chemical safety goggles or a face shield.[\[7\]](#)
- Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[\[7\]](#)

- Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[\[7\]](#)

Spill and Disposal:

In case of a spill, avoid generating dust.[\[9\]](#) Carefully sweep up the solid material and place it in a sealed container for disposal.[\[7\]](#) Dispose of the cher

Conclusion

6,11-Dihydroxy-5,12-naphthacenedione is a valuable and versatile building block in synthetic chemistry. Its rigid structure and tunable electronic prop materials and complex supramolecular systems. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, will

References

- 1785-52-0 | CAS DataBase - ChemicalBook. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9TkDiwo79bA3WKVVaS0w1m3AQyRl02fWUtYDvDzTo1Rj6QxD6Yjhe6QRXvfzwYluNqqA9KXXdYRJ5heZMnNBWCX0u4oQQG>]
- 6,11-Dihydroxy-5,12-naphthacenedione 96 1785-52-0 - Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/409715>]
- 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE | 1785-52-0 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAIExEiBZxTCKZh8sboyfMr3jlkWtnyIRMaibhN9X_A4fpKIW8q3cYrpf95stSv3O_Qjepm77txC3_7pVr0afp1DjTEZQgrOhVoPrZLPjI]
- 6,11-Dihydroxy-5,12-naphthacenedione 96 1785-52-0 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK00_pJYLEvMO4REFrsB5zlf2EsKWo4fbGUomekxmhWYo5pcc1YsjlMlw8lhL5HL3qmVDmtPZDYgcZvgVrW-UNv_i5DJHdRDFPs]
- 6,11-Dihydroxy-5,12-naphthacenedione 96 1785-52-0 - Sigma-Aldrich. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIY2HuW1729rVgseuzSc1Dy6gIV8JHhMS3N7Kri7zHm2kNinPDJf-RYJheB-kLxpqaH1PuSQqA3p3QwQ06akhtFHexJgc8e4BxX8Gbf6NEFHeU5UyHr>]
- 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE CAS#: 1785-52-0. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIY2HuW1729rVgseuzSc1Dy6gIV8JHhMS3N7Kri7zHm2kNinPDJf-RYJheB-kLxpqaH1PuSQqA3p3QwQ06akhtFHexJgc8e4BxX8Gbf6NEFHeU5UyHr>]
- 6,11-Dihydroxy-5,12-naphthacenedione | CAS 1785-52-0 | SCBT. [URL: <https://www.scbt.com/p/6-11-dihydroxy-5-12-naphthacenedione-1785-52-0>]
- 1785-52-0 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE. [URL: <https://www.chemsigma.com/cas/1785-52-0.html>]
- 6,11-Dihydroxy-5,12-naphthacenedione, min 96%, 1 gram. [URL: <https://www.alfa.com/Products/6-11-Dihydroxy-5-12-naphthacenedione-96-1g>]
- 6,11-Dihydroxy-5,12-Naphthacenedione at ₹ 35000/kg | Intermediate Chemicals in Mumbai. [URL: <https://www.indiamart.com/proddetail/6-11-dihydroxy-5-12-naphthacenedione-1785-52-0.html>]
- 6,11-Dihydroxy-5,12-naphthacenedione 96 1785-52-0 - Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/409715>]
- SAFETY DATA SHEET - Innophos. [URL: <https://www.innophos.com/sites/default/files/2023-08/Monoammonium%20Phosphate%20Granular%20-CAS%201785-52-0.pdf>]
- Safety Data Sheet - Fisher Scientific. [URL: <https://www.fishersci.com/msds?productName=AC190880010>]
- Material Safety Data Sheet - NutraGro. [URL: <https://www.nutragro.ca/msds/1785-52-0.pdf>]
- SAFETY DATA SHEET - Twin State Inc. [URL: <https://twinstateinc.com/wp-content/uploads/2015/05/10-34-0-SDS.pdf>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE | 1785-52-0 [chemicalbook.com]
- 2. 1785-52-0 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE [chemsigma.com]
- 3. 6,11-Dihydroxy-5,12-naphthacenedion 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 1785-52-0 | CAS DataBase [m.chemicalbook.com]
- 6. 6,11-DIHYDROXY-5,12-NAPHTHACENEDIONE CAS#: 1785-52-0 [amp.chemicalbook.com]
- 7. twinstateinc.com [twinstateinc.com]
- 8. nutragro.ca [nutragro.ca]
- 9. innophos.com [innophos.com]
- To cite this document: BenchChem. [Core Compound Identification and Chemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: <http://www.benchchem.com>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E
Ontario, CA 917

Phone: (601) 21
Email: info@be